4,4-Dimethyl-N-(pentan-3-yl)cyclohexan-1-amine

Catalog No.
S15874152
CAS No.
M.F
C13H27N
M. Wt
197.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4-Dimethyl-N-(pentan-3-yl)cyclohexan-1-amine

Product Name

4,4-Dimethyl-N-(pentan-3-yl)cyclohexan-1-amine

IUPAC Name

4,4-dimethyl-N-pentan-3-ylcyclohexan-1-amine

Molecular Formula

C13H27N

Molecular Weight

197.36 g/mol

InChI

InChI=1S/C13H27N/c1-5-11(6-2)14-12-7-9-13(3,4)10-8-12/h11-12,14H,5-10H2,1-4H3

InChI Key

UXPYXOYHVHULNJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC1CCC(CC1)(C)C

4,4-Dimethyl-N-(pentan-3-yl)cyclohexan-1-amine is an organic compound characterized by its unique structure, which includes a cyclohexane ring with two methyl groups at the 4-position and a pentan-3-yl chain attached to the nitrogen atom of the amine group. Its molecular formula is C13H27NC_{13}H_{27}N, and it has a molecular weight of approximately 197.36 g/mol. The compound's structural features contribute to its distinct chemical properties and potential biological activities, making it a subject of interest in both organic synthesis and medicinal chemistry.

, including:

  • Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
  • Reduction: The compound can be reduced to yield secondary or tertiary amines.
  • Substitution: The methyl groups and the amine group can participate in substitution reactions with suitable electrophiles.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions.

Research into the biological activity of 4,4-Dimethyl-N-(pentan-3-yl)cyclohexan-1-amine suggests that it may interact with various biological molecules. The compound could function as an agonist or antagonist at specific receptors or enzymes, influencing biochemical pathways. Its unique structure may enhance its effectiveness in modulating biological processes, leading to potential therapeutic applications.

Synthesis of 4,4-Dimethyl-N-(pentan-3-yl)cyclohexan-1-amine typically involves:

  • Alkylation: Cyclohexanone is alkylated with a suitable alkyl halide in the presence of a strong base.
  • Reductive Amination: The resulting alkylated cyclohexanone undergoes reductive amination with an amine source (such as ammonia) in the presence of a reducing agent like sodium cyanoborohydride.

These methods can be adapted for industrial production by optimizing conditions for large-scale synthesis, including the use of continuous flow reactors.

4,4-Dimethyl-N-(pentan-3-yl)cyclohexan-1-amine has several applications across different fields:

  • Organic Synthesis: Used as a building block in synthesizing more complex organic molecules.
  • Pharmaceutical Development: Investigated for potential therapeutic properties and as a precursor for drug development.
  • Material Science: Utilized in producing specialty chemicals and materials due to its unique chemical properties.

Studies on the interactions of 4,4-Dimethyl-N-(pentan-3-yl)cyclohexan-1-amine with various molecular targets have indicated its potential role in modulating enzyme activity and receptor interactions. Understanding these interactions is crucial for exploring its therapeutic applications and mechanisms of action.

Several compounds share structural similarities with 4,4-Dimethyl-N-(pentan-3-yl)cyclohexan-1-amine. Here are some comparisons highlighting their uniqueness:

Compound NameStructure DescriptionUnique Features
3,5-Dimethyl-N-(pentan-3-yl)cyclohexan-1-amineCyclohexane ring with methyl groups at positions 3 and 5Different substitution pattern compared to 4,4-Dimethyl variant
N,N-DimethylcyclohexanamineCyclohexane ring with two methyl groups on nitrogenLacks the pentan chain; simpler structure
1-Amino-2-methylcyclopentaneCyclopentane ring with an amino group and a methyl groupSmaller ring structure compared to cyclohexane

These comparisons illustrate how 4,4-Dimethyl-N-(pentan-3-yl)cyclohexan-1-amine stands out due to its specific substitutions and structural complexity, which may influence its chemical reactivity and biological activity differently than its analogs.

XLogP3

4.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

197.214349865 g/mol

Monoisotopic Mass

197.214349865 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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